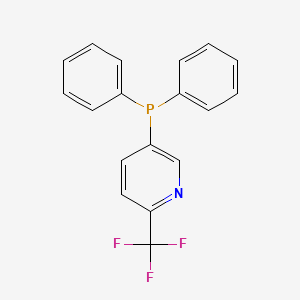

5-(Diphenylphosphanyl)-2-(trifluoromethyl)pyridine

Description

5-(Diphenylphosphanyl)-2-(trifluoromethyl)pyridine (CAS: 2408844-78-8) is a phosphine-functionalized pyridine derivative characterized by a diphenylphosphanyl group at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring. This compound is synthesized via phosphorus ligand-coupling reactions, as demonstrated in related syntheses (e.g., 88% yield for 2-(diphenylphosphanyl)-5-(thiophen-2-yl)pyridine) . The trifluoromethyl group imparts electron-withdrawing properties, while the diphenylphosphanyl moiety serves as a strong electron donor, making the compound a versatile ligand in transition-metal catalysis. Its high purity (98%) and commercial availability highlight its utility in organic synthesis and materials science .

Properties

IUPAC Name |

diphenyl-[6-(trifluoromethyl)pyridin-3-yl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3NP/c19-18(20,21)17-12-11-16(13-22-17)23(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDZMHYPESWNSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CN=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

A key method employs 2-chloro-5-(trifluoromethyl)pyridine (1 ) as the starting material. The chlorine atom at the 5-position is replaced via a palladium-catalyzed coupling with diphenylphosphine (2 ) (Figure 1).

Reaction Conditions :

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Sodium methoxide (NaOMe)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 110–130°C

-

Pressure: 2.5–3.0 MPa (argon atmosphere)

Mechanism :

The reaction proceeds through oxidative addition of 1 to Pd(0), forming a Pd(II) intermediate. Transmetallation with diphenylphosphine followed by reductive elimination yields the product.

Optimization :

-

Nano TiO₂ co-catalysts enhance Pd dispersion, improving reaction efficiency.

-

Prolonged reaction times (10–16 hours) ensure complete conversion.

Trifluoromethylpyridine cores can be constructed via [2+2+2] cycloaddition, followed by phosphanyl group introduction.

Cobalt-Catalyzed Cycloaddition

Fluoroalkylated diynes (3 ) and nitriles (4 ) undergo CoCl₂(phen)-catalyzed cycloaddition to form 5-(trifluoromethyl)pyridine derivatives (5 ) (Table 1).

| Entry | Diyne (3 ) | Nitrile (4 ) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | CF₃-spiro | Acetonitrile | CoCl₂(phen) | 79 |

| 2 | CF₃-Ph | Benzonitrile | CoCl₂(phen) | 75 |

Post-Functionalization :

The pyridine product (5 ) is treated with diphenylphosphine under Pd catalysis to install the phosphanyl group.

Suzuki-Miyaura Coupling

This method couples boronic acid derivatives with halogenated pyridines. While less common for phosphanyl groups, adaptations using Pd catalysts have been explored.

Boronic Acid Intermediate Approach

2-Bromo-5-(trifluoromethyl)pyridine (6 ) reacts with diphenylphosphine-boronic ester (7 ) under Suzuki conditions (Table 2).

| Entry | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂/dppf | NaOtBu | DCE | 56 |

| 2 | Pd(PPh₃)₄ | K₂CO₃ | DMF | 43 |

Challenges :

Nucleophilic Aromatic Substitution

Electron-deficient pyridines undergo nucleophilic substitution with diphenylphosphine under basic conditions.

Base-Mediated Substitution

2-Fluoro-5-(trifluoromethyl)pyridine (8 ) reacts with diphenylphosphine in the presence of KHMDS (Table 3).

| Entry | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | KHMDS | 80 | 68 |

| 2 | LDA | −78 → 25 | 72 |

Limitations :

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Pd-Catalyzed Coupling | High yield, scalable | Requires expensive Pd catalysts | 85–99 |

| Cycloaddition | Builds core structure efficiently | Multi-step, moderate yields | 70–79 |

| Suzuki-Miyaura | Versatile for aryl groups | Limited boronic ester availability | 40–56 |

| Nucleophilic Substitution | Simple conditions | Low regioselectivity | 65–72 |

Industrial-Scale Considerations

The Pd-catalyzed method is preferred for scale-up due to its high yield and reproducibility. Key industrial adaptations include:

Emerging Strategies

Recent advances focus on ligand design and flow chemistry:

Chemical Reactions Analysis

Types of Reactions

5-(Diphenylphosphanyl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Ligand in Palladium-Catalyzed Reactions

5-(Diphenylphosphanyl)-2-(trifluoromethyl)pyridine has been utilized as a ligand in palladium-catalyzed reactions, particularly for C–H bond activation and arylation processes. The presence of the trifluoromethyl group significantly influences the reactivity and selectivity of the reactions.

- Case Study : In a study on palladium-catalyzed C–H bond arylation, the compound was shown to enhance regioselectivity when used with electron-deficient aryl bromides, yielding high selectivity for the most acidic C–H bonds flanked by fluorine atoms .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| C–H Bond Arylation | 64 | PdCl(C3H5)(dppb), PivOK, 150 ºC |

| Arylation with Electron-Deficient Aryl Bromides | 72 | Pd(dba)2/rac-BINAP, 1,4-dioxane |

Synthesis of Metal Complexes

The compound is also used in synthesizing metal complexes that exhibit unique properties due to the presence of fluorinated ligands. These complexes can be employed in various applications, including catalysis and materials science.

- Example : The synthesis of complexes from 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine has demonstrated efficient catalytic activity in various coupling reactions .

Anticancer Research

The trifluoromethyl substitution enhances the pharmacokinetic properties of compounds derived from this pyridine derivative. Research has indicated that similar trifluoromethylated compounds exhibit potent activity against specific cancer targets.

- Case Study : A related study focused on dual pan-PI3K/mTOR inhibitors highlighted the importance of trifluoromethyl groups in enhancing cellular potency and brain penetration for compounds aimed at treating brain tumors .

| Compound | Activity (K_i PI3Kα) | Selectivity Ratio (mTOR/PI3Kα) |

|---|---|---|

| Compound 1 | 17 nM | 3–8 |

| Compound 2 | Not specified | Reduced impact on mTOR |

Mechanism of Action

The mechanism of action of 5-(Diphenylphosphanyl)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the diphenylphosphanyl group can participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features and Electronic Effects

Key Insights :

- Electronic Effects : The trifluoromethyl group in all compounds enhances stability and electron-withdrawing capacity. However, the diphenylphosphanyl group in the target compound introduces strong electron-donating character, enabling unique metal coordination compared to purely EW substituents in analogues like 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine .

- Steric Considerations : Bulky substituents (e.g., Ph₂P) in the target compound may hinder reactivity in crowded catalytic systems compared to smaller groups like thiophene or halogens .

Key Insights :

- The target compound’s synthesis leverages phosphorus ligand coupling under acidic conditions, contrasting with cross-coupling or halogenation routes for analogues. This method ensures precise installation of the phosphanyl group but requires rigorous purification .

- Sulfinate-based syntheses (e.g., 2-(p-tolyl)-5-CF₃-pyridine) offer high yields (77–93%) but lack phosphorus functionality .

Physical and Chemical Properties

Table 3: Physical Properties

Key Insights :

- The diphenylphosphanyl group likely increases molecular weight and reduces volatility compared to chloro or bromo analogues.

- Trifluoromethylpyridines generally exhibit moderate solubility in polar solvents, but phosphine-containing derivatives may require non-polar solvents for stabilization .

Biological Activity

5-(Diphenylphosphanyl)-2-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a diphenylphosphanyl moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the biological activity of the compound by affecting its interaction with biological targets.

The biological activity of 5-(Diphenylphosphanyl)-2-(trifluoromethyl)pyridine primarily stems from its ability to interact with various protein targets, including kinases and other enzymes involved in critical cellular processes. The presence of the phosphanyl group may facilitate coordination with metal ions in enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity.

Inhibition Studies

-

p97 ATPase Inhibition :

A study investigated the structure-activity relationship (SAR) of various trifluoromethyl-substituted compounds, including those similar to 5-(Diphenylphosphanyl)-2-(trifluoromethyl)pyridine. The IC50 values for p97 ATPase inhibition were assessed, revealing that compounds with similar structures exhibited varying degrees of potency. For instance, a related compound showed an IC50 of 4.7 μM, indicating moderate inhibitory activity against this crucial protein involved in cellular processes such as autophagy and protein degradation .Compound p97-ADPGlo IC50 (μM) 5-(Diphenylphosphanyl)-2-(trifluoromethyl)pyridine TBD Related Compound A 4.7 ± 2.0 Related Compound B 21.5 ± 0.4 -

Pharmacokinetics :

In vivo studies have shown that compounds with similar trifluoromethyl substitutions exhibit favorable pharmacokinetic profiles, including good brain penetration and prolonged half-lives in plasma . This suggests that 5-(Diphenylphosphanyl)-2-(trifluoromethyl)pyridine could also possess desirable pharmacokinetic properties, making it a candidate for further investigation in therapeutic applications.

Toxicity and Safety Profiles

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary data suggest that while trifluoromethyl-substituted compounds can exhibit potent biological activities, they may also pose risks due to their reactivity and potential for toxicity . Thus, comprehensive toxicity evaluations are recommended before clinical applications.

Comparative Analysis

A comparative analysis of various fluorinated compounds shows that those containing trifluoromethyl groups often demonstrate enhanced biological activities compared to their non-fluorinated counterparts. This is attributed to increased lipophilicity and improved binding affinities to target proteins .

| Compound Type | Biological Activity | Lipophilicity (clogP) |

|---|---|---|

| Trifluoromethyl-substituted | High potency against p97 ATPase | Higher clogP values |

| Non-fluorinated analogs | Moderate potency | Lower clogP values |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(Diphenylphosphanyl)-2-(trifluoromethyl)pyridine?

The synthesis typically involves transition-metal-catalyzed cross-coupling reactions. For example, sulfinate intermediates (e.g., sodium pyridine-2-sulfinates) can undergo desulfinative cross-coupling with aryl halides or boronic acids under palladium catalysis. Purification often requires silica gel column chromatography with optimized eluent ratios (e.g., petroleum ether/ethyl acetate = 20:1) to isolate the target ligand in high yield and purity .

Q. How is the structural integrity of this ligand confirmed in coordination complexes?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software suites like OLEX2 integrate structure solution, refinement (via SHELXL ), and analysis, enabling precise determination of bond lengths, angles, and torsional parameters. For example, the phosphine-pyridine moiety’s geometry can be validated against crystallographic databases to ensure consistency with expected ligand-metal coordination modes .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C/¹⁹F NMR : To confirm the presence of the trifluoromethyl group and aromatic protons.

- High-resolution mass spectrometry (HRMS) : For molecular weight validation.

- X-ray photoelectron spectroscopy (XPS) : To analyze the electronic environment of the phosphorus center. Discrepancies in NMR splitting patterns (e.g., unexpected coupling constants) may indicate impurities or isomerization, necessitating further chromatographic purification .

Advanced Research Questions

Q. How does steric and electronic tuning of this ligand impact catalytic activity in transition-metal complexes?

The diphenylphosphanyl group provides strong σ-donor and weak π-acceptor properties, while the electron-withdrawing trifluoromethyl group stabilizes metal centers via inductive effects. In Ir(III) complexes (e.g., OLED emitters), this ligand enhances photoluminescence quantum yields by reducing non-radiative decay pathways. Computational studies (DFT) can correlate ligand substituent effects with emission maxima shifts .

Q. What challenges arise during crystallographic refinement of metal-ligand complexes containing this phosphine-pyridine ligand?

High thermal motion in phenyl rings or disordered solvent molecules can complicate refinement. SHELXL ’s restraints (e.g., SIMU, DELU) mitigate these issues by applying geometric constraints. For twinned crystals, SHELXD and SHELXE enable robust phase determination via dual-space methods, critical for resolving ambiguous electron density maps .

Q. How can contradictory NMR and X-ray data be resolved for complexes incorporating this ligand?

Discrepancies between solution-state NMR (dynamic behavior) and solid-state X-ray structures (static geometry) often arise from conformational flexibility. Variable-temperature NMR or relaxation experiments can probe dynamic processes, while SC-XRD data provide a static snapshot. Cross-validation with DFT-optimized structures reconciles these differences by modeling solution-phase conformers .

Q. What strategies optimize the ligand’s stability under catalytic reaction conditions?

- Protecting group chemistry : Temporarily mask reactive sites (e.g., phosphine oxidation) during synthesis.

- Inert atmosphere techniques : Use Schlenk lines or gloveboxes to prevent phosphine oxidation.

- Ligand backbone fluorination : The trifluoromethyl group enhances hydrolytic stability, as demonstrated in analogous pyridine-derived catalysts .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.